molecular formula C8H6ClFO2 B8515522 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one

Cat. No.: B8515522
M. Wt: 188.58 g/mol
InChI Key: BDXGJTYQZQKVOV-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and hydroxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the selective bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another method includes the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and polar solvents can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the positive end of the dipole attacks the aromatic compound while the negative end is complexed with the catalyst . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one is unique due to the combination of chloro, fluoro, and hydroxy substituents on the phenyl ring.

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

1-(3-chloro-4-fluoro-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6ClFO2/c1-4(11)5-2-3-6(10)7(9)8(5)12/h2-3,12H,1H3

InChI Key

BDXGJTYQZQKVOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.7 g, 11.03 mmol) in glacial acetic acid (24 mL) at 10° C. was slowly added sulfuryl chloride (2.23 g, 16.54 mmol). The mixture was heated to 120° C. and was allowed to stir for overnight. The solution was cooled down to room temperature and poured into water (30 mL). The water layer was extracted with EtOAc for three times. The EtOAc was washed with satd. Aq NaHCO3, water, brine, dried (Na2SO4) and concentrated recrystallized The mix was purified by column chromatography using 1:10 Hexanes:Ethyl acetate to yield 234 mg of 1-(5-chloro-4-fluoro-2-hydroxyphenyl)ethanone and 400 mg of 1-(3-chloro-4-fluoro-2-hydroxyphenyl)ethanone. These compounds were used in the next step without characterization.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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